molecular formula C19H21Cl2NO3 B443293 N-cycloheptyl-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide

N-cycloheptyl-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide

Cat. No.: B443293
M. Wt: 382.3g/mol
InChI Key: LYPMZUNFQZUABF-UHFFFAOYSA-N
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Description

N-cycloheptyl-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide: is a synthetic organic compound with the molecular formula C19H21Cl2NO3 . It is characterized by a furan ring substituted with a cycloheptyl group and a dichlorophenoxy methyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The initial step involves the synthesis of the furan ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with Cycloheptyl Group: The furan ring is then substituted with a cycloheptyl group. This can be done using cycloheptyl halides in the presence of a base.

    Attachment of Dichlorophenoxy Methyl Group: The final step involves the attachment of the dichlorophenoxy methyl group to the furan ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cycloheptyl-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-cycloheptyl-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-cycloheptyl-5-[(2,4-dichlorophenoxy)methyl]-2-furamide
  • N-cycloheptyl-5-[(2,6-dichlorophenoxy)methyl]-2-furamide
  • N-cycloheptyl-5-[(3,5-dichlorophenoxy)methyl]-2-furamide

Uniqueness

N-cycloheptyl-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide is unique due to the specific positioning of the dichlorophenoxy methyl group, which can influence its chemical reactivity and biological activity. This unique structure can result in distinct properties and applications compared to its analogs .

Properties

Molecular Formula

C19H21Cl2NO3

Molecular Weight

382.3g/mol

IUPAC Name

N-cycloheptyl-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C19H21Cl2NO3/c20-13-7-9-16(21)18(11-13)24-12-15-8-10-17(25-15)19(23)22-14-5-3-1-2-4-6-14/h7-11,14H,1-6,12H2,(H,22,23)

InChI Key

LYPMZUNFQZUABF-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)NC(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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